Cas no 1803585-23-0 (2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride)

2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride
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2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175954-0.05g |
2-{[(pyridin-4-yl)methyl]amino}acetic acid dihydrochloride |
1803585-23-0 | 95% | 0.05g |
$81.0 | 2023-09-20 | |
Enamine | EN300-175954-1.0g |
2-{[(pyridin-4-yl)methyl]amino}acetic acid dihydrochloride |
1803585-23-0 | 95% | 1g |
$346.0 | 2023-05-24 | |
Enamine | EN300-175954-2.5g |
2-{[(pyridin-4-yl)methyl]amino}acetic acid dihydrochloride |
1803585-23-0 | 95% | 2.5g |
$423.0 | 2023-09-20 | |
Enamine | EN300-175954-5.0g |
2-{[(pyridin-4-yl)methyl]amino}acetic acid dihydrochloride |
1803585-23-0 | 95% | 5g |
$630.0 | 2023-05-24 | |
Enamine | EN300-175954-10.0g |
2-{[(pyridin-4-yl)methyl]amino}acetic acid dihydrochloride |
1803585-23-0 | 95% | 10g |
$946.0 | 2023-05-24 | |
TRC | A576398-250mg |
2-[(Pyridin-4-ylmethyl)amino]acetic Acid Dihydrochloride |
1803585-23-0 | 250mg |
$ 340.00 | 2022-06-08 | ||
TRC | A576398-25mg |
2-[(Pyridin-4-ylmethyl)amino]acetic Acid Dihydrochloride |
1803585-23-0 | 25mg |
$ 70.00 | 2022-06-08 | ||
Enamine | EN300-175954-10g |
2-{[(pyridin-4-yl)methyl]amino}acetic acid dihydrochloride |
1803585-23-0 | 95% | 10g |
$946.0 | 2023-09-20 | |
A2B Chem LLC | AW09748-2.5g |
2-[(pyridin-4-ylmethyl)amino]acetic acid dihydrochloride |
1803585-23-0 | 95% | 2.5g |
$481.00 | 2024-04-20 | |
A2B Chem LLC | AW09748-250mg |
2-[(pyridin-4-ylmethyl)amino]acetic acid dihydrochloride |
1803585-23-0 | 95% | 250mg |
$215.00 | 2024-04-20 |
2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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9. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochlorideに関する追加情報
Introduction to 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride (CAS No. 1803585-23-0)
2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride, identified by the CAS number 1803585-23-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a pyridine ring substituted with a methylamino group and connected to an aminoacetic acid backbone, has garnered attention due to its structural features and potential biological activities. The dihydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The structural motif of 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride positions it as a versatile scaffold for medicinal chemistry. The pyridine ring is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The presence of an aminoacetic acid moiety introduces basic functional groups that can participate in hydrogen bonding and ionic interactions, further enhancing its potential for binding to biological macromolecules. These features make it an attractive starting point for designing novel compounds with therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways, making it a promising candidate for treating metabolic disorders. Additionally, its structural similarity to known bioactive molecules allows for the application of structure-based drug design strategies, which can accelerate the development of new therapeutics.
In the realm of drug discovery, the synthesis and characterization of 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride have been optimized to ensure high purity and yield. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the pyridine-substituted aminoacetic acid core efficiently. These methods not only improve the scalability of production but also allow for the introduction of diverse substituents at strategic positions within the molecule, enabling the generation of a library of derivatives with tailored biological properties.
The pharmacological profile of 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride has been preliminarily explored in vitro using cell-based assays. Initial findings indicate that this compound may possess anti-inflammatory and antioxidant properties, which are critical for mitigating oxidative stress and modulating inflammatory responses. These effects are particularly relevant in the context of chronic diseases such as diabetes, neurodegenerative disorders, and cardiovascular conditions, where inflammation and oxidative damage play significant roles in pathogenesis.
Furthermore, the dihydrochloride salt form of 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride offers advantages in terms of formulation and administration. Its enhanced solubility facilitates efficient delivery systems, whether oral or parenteral, ensuring optimal bioavailability. This is particularly important for therapeutic agents that require rapid absorption and distribution throughout the body to exert their desired effects.
Future research directions for 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride include preclinical studies to evaluate its safety profile and pharmacokinetic properties. Animal models will provide insights into its efficacy across various disease models, helping to validate its potential as a lead compound for further development. Additionally, explorations into its mechanism of action will be crucial for understanding how it interacts with biological targets and mediates its observed effects.
The integration of high-throughput screening (HTS) technologies with traditional medicinal chemistry approaches will further accelerate the discovery process for derivatives of 2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride. By systematically testing large libraries of compounds for activity against relevant biological targets, researchers can identify novel analogs with improved potency and selectivity. This combinatorial approach leverages both computational predictions and experimental validation to guide the optimization process effectively.
In conclusion,2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride (CAS No. 1803585-23-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it a valuable asset in the quest for new therapeutic agents. As research progresses, further elucidation of its pharmacological properties will pave the way for innovative treatments targeting various human diseases.
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